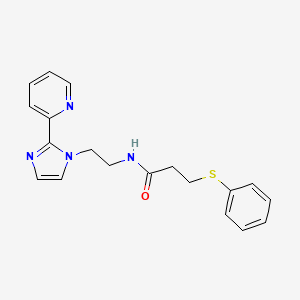
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione involves several steps. One common synthetic route includes the reaction of 4-propylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then cyclized with glycine to produce the desired imidazolidine-2,4-dione structure . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione: This compound has a similar imidazolidine structure but with a different substituent on the phenyl ring.
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: This compound also shares the imidazolidine core but has different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-methyl-5-(4-propylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-9-5-7-10(8-6-9)13(2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQZPBYACJJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)


![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2724427.png)

![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine](/img/structure/B2724435.png)

![N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2724437.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)
![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)
